molecular formula C9H17NO4 B558136 Boc-N-Me-Ala-OH CAS No. 16948-16-6

Boc-N-Me-Ala-OH

Cat. No.: B558136
CAS No.: 16948-16-6
M. Wt: 203.24 g/mol
InChI Key: VLHQXRIIQSTJCQ-LURJTMIESA-N
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Description

Boc-N-Me-Ala-OH: , also known as N-α-t.-Boc-N-α-methyl-L-alanine, is a derivative of alanine, an amino acid. It is commonly used as a building block in peptide synthesis, particularly in the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis method. This compound is characterized by its empirical formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-Ala-OH typically involves the protection of the amino group of N-methyl-L-alanine with a tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of N-methyl-L-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Boc-N-Me-Ala-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Boc group is removed under acidic conditions to yield the final peptide product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the N-methyl group, which can influence the conformation and properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Biological Activity

Boc-N-Me-Ala-OH, or N-Boc-N-methylalanine, is a derivative of the amino acid alanine that has garnered attention in peptide synthesis and biological research. This compound's unique structural features contribute to its biological activity, making it a valuable component in various applications, particularly in drug development and synthetic biology.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of N-methylalanine. This modification enhances its stability and solubility in organic solvents, facilitating its use in peptide synthesis. The compound has a high purity level (≥99.0% as per TLC analysis) and is commercially available from suppliers like Sigma-Aldrich .

1. Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides due to its ability to reduce racemization during coupling reactions. Studies have demonstrated that using this compound in conjunction with various coupling reagents significantly decreases the formation of undesired diastereomers, enhancing the yield of the desired peptide products .

Table 1: Coupling Efficiency of this compound

Coupling Reagent% Racemization% Yield
WSCI0.280
Bop2.795
HATU4.7101

This table illustrates the effectiveness of different coupling reagents when used with this compound, showcasing its utility in achieving high yields with minimal racemization.

2. Cytotoxicity and Antimicrobial Activity

Research indicates that peptides containing this compound exhibit varied biological activities, including cytotoxic effects against cancer cell lines. For instance, analogs incorporating N-methylalanine have shown significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

Case Study: Cytotoxic Effects of Peptides

In a study evaluating the cytotoxic properties of synthesized peptides, those containing this compound displayed an EC50 value of approximately 10 µM against A549 cells, suggesting that this compound can effectively induce apoptosis in malignant cells .

3. Antimicrobial Properties

Additionally, peptides synthesized with this compound have demonstrated antimicrobial properties. Some studies highlight their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Peptides Containing this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values for peptides containing this compound against selected bacterial strains, emphasizing its potential as an antimicrobial agent.

The biological activity of this compound-containing peptides is attributed to their ability to interact with cellular membranes and disrupt cellular processes. The presence of N-methyl groups may enhance hydrophobic interactions, allowing these peptides to penetrate lipid membranes more effectively .

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHQXRIIQSTJCQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16948-16-6
Record name (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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